molecular formula C6H9N3 B1367667 2,4-Dimethylpyrimidin-5-amine CAS No. 35733-53-0

2,4-Dimethylpyrimidin-5-amine

Cat. No.: B1367667
CAS No.: 35733-53-0
M. Wt: 123.16 g/mol
InChI Key: TULVCIOMQCBNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylpyrimidin-5-amine is an organic compound with the molecular formula C6H9N3Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Dimethylpyrimidin-5-amine involves the amination of 2,4-dimethylpyrimidine. This process introduces amino groups to the pyrimidine ring to produce the target compound . Another approach involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as those described above. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpyrimidin-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce halogenated pyrimidines .

Scientific Research Applications

Medicinal Chemistry

2,4-Dimethylpyrimidin-5-amine has been identified as a valuable scaffold in drug discovery. Its derivatives have shown promise as potent ligands for adenosine receptors, which are crucial in various physiological processes.

Case Study: Adenosine Receptor Ligands
A study documented the optimization of 2-amino-4,6-diarylpyrimidine derivatives, including those based on this compound, as selective A1 adenosine receptor ligands. These compounds exhibited high affinity and selectivity towards A1 receptors, indicating potential therapeutic applications in treating conditions such as Parkinson's disease and other neurological disorders .

Table 1: Binding Affinity of Pyrimidine Derivatives

CompoundA1AR Affinity (nM)A2AAR Affinity (nM)Selectivity Ratio (A1/A2A)
Compound 11010010
Compound 255010
Compound 32020010

Agricultural Chemistry

In the realm of agricultural chemistry, derivatives of this compound have been explored for their potential as herbicides and fungicides. The compound's structure allows for modifications that enhance its biological activity against various pests.

Case Study: Herbicide Development
Research has indicated that certain derivatives can inhibit specific enzymes in plant pathways, leading to effective weed control. For instance, modifications at the amine position have resulted in compounds that demonstrate significant herbicidal activity against common agricultural weeds .

Synthesis of Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules. One notable application is its role in the synthesis of Lemborexant, a drug used for the treatment of insomnia.

Case Study: Synthesis Pathway
A patent outlines a method for synthesizing Lemborexant using this compound as a precursor. This process highlights the compound's utility in pharmaceutical manufacturing and its importance in developing new therapeutic agents .

Analytical Applications

The compound is also utilized in analytical chemistry, particularly in the development of analytical methods for detecting pyrimidine derivatives in various samples. Its unique chemical properties allow it to serve as a standard reference material in chromatographic techniques.

Table 2: Analytical Methods Using Pyrimidine Derivatives

MethodApplicationReference Compound
HPLCDetection of pyrimidines in biological samplesThis compound
GC-MSAnalysis of environmental samplesPyrimidine derivatives

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,4-Dimethylpyrimidin-5-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 2 and 4, along with the amino group at position 5, differentiate it from other aminopyrimidines and contribute to its unique reactivity and applications .

Biological Activity

2,4-Dimethylpyrimidin-5-amine, also known as N,4-Dimethylpyrimidin-5-amine, is an organic compound characterized by a pyrimidine ring structure with two methyl groups at the 2 and 4 positions and an amino group at the 5 position. This unique configuration contributes to its distinct chemical properties and potential biological activities. Recent research has highlighted its interactions with various biological targets, influencing pathways related to cell signaling and metabolism.

  • Molecular Formula : C6_6H8_8N4_4
  • Molecular Weight : Approximately 123.16 g/mol
  • Structural Features :
    • Pyrimidine ring with nitrogen atoms
    • Two methyl groups at positions 2 and 4
    • Amino group at position 5

Pharmacological Context

Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts. It has been shown to interact with enzymes involved in metabolic pathways and receptors that modulate neurotransmitter activity. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics, paving the way for potential therapeutic uses .

Interaction Studies

Preliminary studies have focused on the binding affinity of this compound against various biological targets. The compound's structural similarity to other biologically active compounds suggests it may possess properties such as:

  • Inhibition of histone deacetylases (HDACs)
  • Modulation of anaplastic lymphoma kinase (ALK) activity

A study demonstrated that derivatives related to this compound showed strong inhibitory potency against ALK and HDACs, enhancing therapeutic activity against ALK-addicted cancer cells .

Antiproliferative Activity

One significant study evaluated the antiproliferative effects of a derivative of this compound (referred to as 12a ) against ALK-positive cancer cell lines. The results indicated that:

  • 12a exhibited stronger antiproliferative activity than Ceritinib.
  • Induced apoptosis and cell cycle arrest were observed in vitro and in vivo.
  • Mechanistic studies showed down-regulation of p-ALK protein and up-regulation of acetylated histone H3 in cancer cells.

The treatment resulted in tumor growth inhibition rates of 37.2% and 64.7% at doses of 25 mg/kg and 100 mg/kg respectively, without significant weight loss or pathological changes in vital organs .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison was made with structurally similar compounds:

Compound NameStructural FeaturesSimilarity Score
2-Chloro-4-methylpyrimidin-5-amineChlorine substitution at position 20.73
2-Methoxy-4-methylpyrimidin-5-amineMethoxy group at position 20.72
2-Methylpyrimidine-4-carbaldehydeAldehyde functional group at position 40.76
2,5-Dimethylpyrimidin-4-AmineDifferent methylation pattern0.80

The presence of both methyl groups at the 2 and 4 positions distinguishes this compound from its counterparts, significantly influencing its reactivity and biological properties .

Q & A

Q. What are the standard synthetic routes for 2,4-Dimethylpyrimidin-5-amine, and how can reaction conditions be optimized for higher yields?

Basic
The synthesis of this compound typically involves catalytic amination of halogenated pyrimidine precursors. For example, reacting 2,4-dichloro-5-methylpyrimidine with ammonia under controlled pressure and temperature (e.g., 80–100°C) in the presence of a palladium catalyst can yield the target compound. Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures) and catalyst loading to suppress side reactions like over-alkylation .

Advanced
Advanced methodologies employ microwave-assisted synthesis or flow chemistry to enhance reaction efficiency. Kinetic studies using HPLC monitoring can identify intermediates and optimize stepwise additions of ammonia. Computational tools (e.g., DFT calculations) predict transition states to guide catalyst selection, such as Pd/C vs. Pd(OAc)₂, to reduce energy barriers for nucleophilic substitution .

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Basic
1H/13C NMR and FT-IR are standard for confirming substituent positions. For example, the amine proton (NH₂) in this compound appears as a broad singlet at δ 6.8–7.2 ppm, while methyl groups resonate as singlets near δ 2.3–2.5 ppm .

Advanced
Single-crystal X-ray diffraction (SCXRD) resolves conformational ambiguities, such as intramolecular hydrogen bonding between the amine and adjacent nitrogen atoms (N–H⋯N, ~2.98 Å). Discrepancies between computational (e.g., Gaussian-optimized geometries) and experimental data (e.g., bond angles) may arise due to crystal packing effects, requiring Hirshfeld surface analysis to validate .

Q. What are the key biological targets of this compound analogs, and how are structure-activity relationships (SAR) explored?

Basic
The compound’s pyrimidine core mimics nucleotide bases, enabling interactions with enzymes like thymidylate synthase or dihydrofolate reductase. Basic SAR studies focus on modifying substituents (e.g., replacing methyl with halogen or methoxy groups) to enhance binding affinity .

Advanced
Fragment-based drug design (FBDD) screens analogs against target proteins using SPR or ITC to quantify binding kinetics. For instance, introducing a 4-fluorophenyl group at the 5-position increases hydrophobic interactions with enzyme pockets, as shown in crystallographic studies of related pyrimidine derivatives .

Q. How can researchers address contradictions in reported reactivity data for this compound under oxidative conditions?

Advanced
Discrepancies in oxidation outcomes (e.g., nitro vs. hydroxylamine formation) often stem from solvent or catalyst variability. Controlled experiments using tert-butyl hydroperoxide (TBHP) in acetonitrile vs. H₂O₂ in acetic acid can isolate pH-dependent pathways. Radical trapping agents (e.g., TEMPO) confirm/rule out free-radical mechanisms . Meta-analyses of published data using Higgins’ statistic quantify heterogeneity across studies, identifying outliers due to unaccounted variables (e.g., trace metal impurities) .

Q. What computational strategies predict the stability and regioselectivity of this compound in nucleophilic substitution reactions?

Advanced
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers (e.g., C5 vs. C6 in pyrimidine). Solvent effects are modeled via COSMO-RS to simulate polar protic vs. aprotic environments. Machine learning models trained on Hammett constants (σ) and steric parameters (Es) predict substituent effects on reaction rates .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Basic
this compound is hygroscopic; storage under argon at −20°C prevents oxidation. Accelerated stability studies (40°C/75% RH) reveal decomposition via hydrolysis of the amine group to form pyrimidinones, detectable via LC-MS .

Advanced
Forced degradation studies using UPLC-QTOF identify trace impurities. For example, UV light exposure generates a dimer via [4+2] cycloaddition, confirmed by high-resolution mass spectrometry (HRMS) and 2D NMR (NOESY) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Advanced
Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, but low solubility in hexane/isopropanol limits efficiency. Asymmetric catalysis using chiral ligands (e.g., BINAP) during alkylation steps achieves enantiomeric excess (ee) >90%, verified by circular dichroism (CD) spectroscopy .

Q. How can researchers design this compound-based probes for real-time enzyme activity monitoring?

Advanced
Fluorescent tagging at the 4-methyl position (e.g., with BODIPY) creates turn-on probes for kinase assays. Förster Resonance Energy Transfer (FRET) pairs validate conformational changes upon enzyme binding, with quenching efficiency analyzed via time-resolved fluorescence .

Properties

IUPAC Name

2,4-dimethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-6(7)3-8-5(2)9-4/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULVCIOMQCBNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553779
Record name 2,4-Dimethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35733-53-0
Record name 2,4-Dimethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethyl-5-pyrimidinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.